[(3-Ethoxypyridin-2-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethoxypyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFJCMZWAGXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696700 | |
| Record name | 1-(3-Ethoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-74-1 | |
| Record name | 1-(3-Ethoxypyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of 3-Ethoxypyridine Derivatives in Drug Discovery
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The "Ether Switch" in Pyridine Scaffolds
In the landscape of heterocyclic medicinal chemistry, 3-hydroxypyridine derivatives (such as Emoxypine and Mexidol) are well-established for their antioxidant and membrane-stabilizing properties. However, their 3-ethoxypyridine counterparts—where the hydroxyl group is masked as an ethyl ether—represent a distinct and underutilized pharmacophore.
This guide analyzes the therapeutic utility of 3-ethoxypyridine derivatives. Unlike their phenolic parents, these ethers lack direct hydrogen atom donor (HAD) capability, nullifying direct radical scavenging. Instead, they serve as robust, lipophilic scaffolds that improve blood-brain barrier (BBB) penetration, enhance metabolic stability by blocking Phase II glucuronidation, and act as specific ligands for enzyme pockets and allosteric sites.
Key Takeaway: The transition from 3-OH to 3-OEt is not merely a protection step; it is a strategic "ether switch" that alters the molecule's function from a general antioxidant to a targeted modulator of protein function (e.g., Kinases, nAChRs, and bacterial cell walls).
Pharmacophore Analysis: 3-Ethoxypyridine vs. 3-Hydroxypyridine
The structural modification from hydroxyl to ethoxy fundamentally alters the physicochemical profile of the pyridine ring.
Physicochemical Impact
-
Lipophilicity (LogP): The ethyl group significantly increases LogP, facilitating passive diffusion across biological membranes, particularly the BBB.
-
Hydrogen Bonding: The 3-ethoxy group retains Hydrogen Bond Acceptor (HBA) capability via the ether oxygen but loses Hydrogen Bond Donor (HBD) capability. This prevents non-specific binding to hydrated surfaces and directs the molecule toward hydrophobic pockets in proteins.
-
Metabolic Stability: The 3-position of pyridine is a metabolic "soft spot." The free hydroxyl is rapidly conjugated (glucuronidation/sulfation). Ethylation blocks this pathway, extending half-life (
).
Visualization: The "Ether Switch" Logic
The following diagram illustrates the functional shift when converting the 3-hydroxy scaffold to the 3-ethoxy derivative.
Caption: Functional divergence between 3-hydroxy and 3-ethoxypyridine scaffolds.
Therapeutic Applications & Case Studies
Neuroprotection: Allosteric Modulation of nAChRs
While 3-hydroxypyridines act as antioxidants, 3-alkoxypyridines have emerged as Positive Allosteric Modulators (PAMs) for nicotinic acetylcholine receptors (nAChRs).[1]
-
Mechanism: The ether oxygen acts as a critical anchor point in the allosteric binding site of
nAChRs, enhancing cholinergic signaling without the desensitization caused by direct agonists. -
Lead Example: Analogues of EQ-04 (a 3-pyridyl ether) demonstrate that the ether linkage is essential for positioning the pyridine ring within the hydrophobic pocket of the receptor, offering neuroprotection in Alzheimer’s models by counteracting
-amyloid toxicity [1].
Antimicrobial Agents: 2-Arylthio-3-amino-6-ethoxypyridines
Recent medicinal chemistry campaigns have identified 6-ethoxypyridine derivatives as potent antimicrobial agents.
-
Structure-Activity Relationship (SAR): The 6-ethoxy group (an isomer of the 3-ethoxy, but sharing the alkoxypyridine motif) provides the necessary lipophilicity to penetrate the bacterial cell wall.
-
Efficacy: Derivatives such as 2-arylthio-3-amino-6-ethoxypyridine have shown bactericidal activity against E. coli strains (including LPS-modified resistant strains). The ethoxy group was found to be superior to methoxy in certain derivatives due to optimal steric fit [2].
Kinase Inhibition: Solubility & Binding
In oncology, the 3-ethoxypyridine motif is often employed as a scaffold replacement for phenyl rings to improve aqueous solubility (due to the pyridine nitrogen) while maintaining the hydrophobic interactions of the aromatic ring.
-
Application: Used in the design of Type II kinase inhibitors where the ethoxy group extends into the solvent-exposed region or a small hydrophobic pocket (e.g., the ribose pocket), depending on the substitution pattern.
Technical Workflow: Synthesis & Evaluation
Synthesis Protocol: Regioselective O-Alkylation
Direct alkylation of 3-hydroxypyridine can lead to N-alkylation (forming pyridones) vs. O-alkylation. The following protocol ensures O-selectivity.
Protocol: Synthesis of 3-Ethoxypyridine Derivatives via Mitsunobu Reaction This method is preferred over Williamson ether synthesis for complex alcohols, but for simple ethylation, base-mediated alkylation is standard.
Reagents:
-
Substrate: 3-Hydroxypyridine derivative (1.0 eq)
-
Alkylating Agent: Ethanol (for Mitsunobu) or Ethyl Iodide (for Williamson)
-
Base (Williamson):
(Cesium Carbonate) – promotes O-alkylation. -
Solvent: DMF (Anhydrous)
Step-by-Step (Williamson Method):
-
Dissolution: Dissolve 1.0 eq of 3-hydroxypyridine in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add 1.5 eq of
. Stir at Room Temperature (RT) for 30 mins. Note: facilitates the "naked anion" effect, favoring O-alkylation. -
Alkylation: Dropwise add 1.2 eq of Ethyl Iodide (
). -
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The O-product is typically less polar than the N-product.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine. Dry over
. -
Purification: Flash column chromatography. 3-Ethoxypyridine elutes first; N-ethyl-3-pyridone elutes later.
Biological Assay: Minimum Inhibitory Concentration (MIC)
For evaluating the antimicrobial potential of the synthesized 3-ethoxypyridine derivatives.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (E. coli K12) to
CFU/mL in Mueller-Hinton Broth. -
Compound Dilution: Prepare serial 2-fold dilutions of the 3-ethoxypyridine derivative in DMSO (final concentration range: 0.5 – 512
). -
Incubation: Add 100
of compound solution to 100 of inoculum in a 96-well plate. Incubate at 37°C for 18–24 hours. -
Readout: Measure
. The MIC is the lowest concentration with no visible growth.
Visualizing the Workflow
The following diagram outlines the logical flow from scaffold selection to lead identification.
Caption: Decision tree and experimental workflow for 3-ethoxypyridine drug discovery.
Summary of Quantitative Data (Representative)
| Compound Class | Modification | Target/Activity | Key Metric (Approx.) | Ref |
| 3-Hydroxypyridine | Parent (OH) | Antioxidant / Lipid Peroxidation | IC50: ~10-50 | [3] |
| 3-Ethoxypyridine | 3-O-Ethyl | nAChR PAM (Neuroprotection) | Potency Increase: >30% | [1] |
| 6-Ethoxypyridine | 6-O-Ethyl | Antimicrobial (E. coli) | MIC: 9 - 60 | [2] |
| Trifluoroethoxy | 4-O-CH2CF3 | Bioisostere (Metabolic Stability) | Enhanced | [4] |
Future Outlook
The "next generation" of this scaffold involves fluoro-alkoxy substitutions. Replacing the ethoxy group with a 2,2,2-trifluoroethoxy group (
References
-
Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.[2]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI Materials.
-
Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury. Research Results in Pharmacology.
-
Synthesis, Characterization and Biological Screening of Pyridine Derivatives Incorporated with Chalcone Motif. Atmiya University Research.
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- 1. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of [(3-Ethoxypyridin-2-yl)methyl]amine: An In-depth Technical Guide for Heterocyclic Chemistry
Introduction: The Enduring Importance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, a privileged scaffold that continues to feature prominently in a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive isostere for a phenyl ring, offering improved solubility and pharmacokinetic profiles. Within the diverse landscape of pyridine-based building blocks, 2-aminomethylpyridines represent a particularly versatile and valuable class of synthons. The presence of a primary amine tethered to the 2-position of the pyridine ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This guide focuses on a specific, yet increasingly important, member of this family: [(3-Ethoxypyridin-2-yl)methyl]amine. The introduction of an ethoxy group at the 3-position subtly modulates the electronic and steric properties of the pyridine core, offering unique advantages in the design of targeted therapeutics. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the synthesis, reactivity, and strategic applications of this key heterocyclic building block.
Physicochemical Properties and Handling
[(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1) is a chemical intermediate with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1] For optimal stability, it is recommended to store this compound at 0-8°C.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | PubChem[2] |
| Molecular Weight | 152.19 g/mol | Benchchem[1] |
| Predicted Boiling Point | 240.8 ± 20.0 °C | Benchchem[1] |
| Predicted Density | 1.067 ± 0.06 g/cm³ | Benchchem[1] |
| Storage Conditions | 0-8°C | Benchchem[1] |
Strategic Synthesis of [(3-Ethoxypyridin-2-yl)methyl]amine
A robust and scalable synthesis of [(3-Ethoxypyridin-2-yl)methyl]amine is crucial for its widespread application. While a single, standardized protocol is not universally established, a logical and efficient synthetic strategy can be devised based on well-precedented reactions in pyridine chemistry. The most common approach involves a two-step sequence: O-alkylation of a 3-hydroxypyridine precursor followed by reduction of a nitrile group at the 2-position.
Part 1: Ethoxylation of 3-Hydroxypyridine-2-carbonitrile
The starting material for this synthesis is the commercially available 3-hydroxypyridine-2-carbonitrile. The key transformation is the selective O-alkylation of the hydroxyl group.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. Stronger bases like sodium hydride could potentially deprotonate other positions on the pyridine ring or lead to side reactions. Cesium carbonate is often advantageous in promoting O-alkylation over N-alkylation in heterocyclic systems.
-
Alkylating Agent: Ethyl iodide or ethyl bromide are common and effective ethylating agents.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal to dissolve the reactants and facilitate the SN2 reaction.
Detailed Experimental Protocol:
-
To a stirred solution of 3-hydroxypyridine-2-carbonitrile (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-ethoxypyridine-2-carbonitrile.
Part 2: Reduction of 3-Ethoxypyridine-2-carbonitrile
The final step is the reduction of the nitrile functionality to the primary amine. Several methods are available, with catalytic hydrogenation being a clean and efficient choice for large-scale synthesis.
Causality of Experimental Choices:
-
Catalyst: A variety of catalysts can be employed for nitrile reduction, including Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The choice of catalyst can influence the reaction conditions and selectivity. For instance, platinum-based catalysts are often effective under milder conditions.[3]
-
Solvent and Additives: The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. The addition of an acid, such as hydrochloric acid, can prevent catalyst poisoning by the product amine and facilitate the reaction.
-
Hydrogen Pressure: Moderate hydrogen pressure (50-70 bar) is generally sufficient to drive the reaction to completion.[3]
Detailed Experimental Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 3-ethoxypyridine-2-carbonitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of platinum oxide (PtO₂) or 10% Pd/C.
-
Acidify the mixture with a solution of hydrochloric acid in ethanol.
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product, [(3-Ethoxypyridin-2-yl)methyl]amine, will be obtained as its hydrochloride salt.
-
If the free base is required, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.
Synthetic Workflow Diagram
Caption: Synthetic route to [(3-Ethoxypyridin-2-yl)methyl]amine.
Applications in Medicinal Chemistry: A Versatile Synthon for Targeted Therapies
The strategic placement of the ethoxy and aminomethyl groups on the pyridine scaffold makes [(3-Ethoxypyridin-2-yl)methyl]amine a highly valuable building block in the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and modulators of metabolic pathways.
Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors for Metabolic Disorders
DGAT2 is a key enzyme in the final step of triglyceride synthesis, and its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[4] Several potent and selective DGAT2 inhibitors are based on an imidazopyridine core, where the [(3-Ethoxypyridin-2-yl)methyl]amine moiety can serve as a crucial precursor.
A notable example is the preclinical candidate PF-06424439 , an imidazopyridine-based DGAT2 inhibitor.[5][6][7] While the exact synthesis of PF-06424439 involves a multi-step sequence, the core imidazopyridine scaffold is often constructed from a substituted 2-aminomethylpyridine. The ethoxy group in our title compound can provide beneficial interactions within the enzyme's binding pocket and improve pharmacokinetic properties.
Illustrative Synthetic Application: Formation of the Imidazo[1,5-a]pyridine Core
The reaction of 2-aminomethylpyridines with various reagents to form the fused imidazo[1,5-a]pyridine ring system is a well-established synthetic strategy.[8][9][10][11] This transformation highlights the utility of [(3-Ethoxypyridin-2-yl)methyl]amine as a precursor to this important heterocyclic scaffold.
General Protocol for Imidazo[1,5-a]pyridine Synthesis:
-
A mixture of a 2-aminomethylpyridine derivative (1.0 eq) and an appropriate cyclization partner (e.g., an aldehyde, ketone, or their synthetic equivalent) is dissolved in a suitable solvent.
-
The reaction may be promoted by a catalyst, such as copper or iron salts, and may require an oxidant, such as molecular oxygen.[9]
-
The reaction mixture is heated to the appropriate temperature and monitored for completion.
-
Upon completion, the product is isolated and purified using standard techniques.
DGAT2 Inhibition Pathway
Caption: Inhibition of triglyceride synthesis by a DGAT2 inhibitor.
ROS1/ALK Dual Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Chromosomal rearrangements involving the ROS1 and ALK tyrosine kinases are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[12][13] The development of dual inhibitors that can overcome acquired resistance mutations is a major focus of cancer research. The 2-aminopyridine scaffold has emerged as a promising core for the design of potent and selective ROS1/ALK inhibitors.[14][15]
The [(3-Ethoxypyridin-2-yl)methyl]amine building block can be incorporated into these inhibitor scaffolds, where the primary amine serves as a key attachment point for other fragments of the molecule, and the ethoxy-substituted pyridine ring can occupy a specific pocket in the kinase domain, contributing to binding affinity and selectivity.
Key Structural Features and Rationale:
-
The 2-aminopyridine moiety often forms critical hydrogen bonds with the hinge region of the kinase domain.
-
The ethoxy group can provide favorable hydrophobic interactions and modulate the overall physicochemical properties of the inhibitor.
-
The flexibility of the aminomethyl linker allows for optimal positioning of other substituents to target specific regions of the ATP-binding site.
Role in Coordination Chemistry: A Bidentate Ligand for Novel Metal Complexes
Beyond its applications in medicinal chemistry, the structural motif of a 2-aminomethylpyridine makes it an excellent bidentate ligand for a variety of metal ions. The pyridine nitrogen and the primary amine nitrogen can chelate to a metal center, forming a stable five-membered ring. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents.
The presence of the ethoxy group in [(3-Ethoxypyridin-2-yl)methyl]amine can influence the electronic properties of the pyridine ring, thereby affecting the ligand field strength and the redox properties of the resulting metal complexes. Furthermore, the ethoxy group can impact the solubility and crystal packing of the complexes.
Examples of Metal Complexes with 2-Aminomethylpyridine Derivatives:
-
Ruthenium(II) Complexes: 2-(Aminomethyl)pyridine and its derivatives have been used to synthesize ruthenium(II) complexes that are highly active as transfer hydrogenation catalysts.[16]
-
Manganese(II) Complexes: A range of manganese(II) halide complexes with 2-aminomethylpyridine-derived ligands have been synthesized and structurally characterized, revealing distorted octahedral coordination geometries.[17]
-
Copper(II) Complexes: Halogen-bridged copper(II) complexes with 2-(2-aminomethyl)pyridine have been prepared and their structures elucidated.[18]
Experimental Workflow for Complexation
Caption: General workflow for synthesizing metal complexes.
Conclusion and Future Outlook
[(3-Ethoxypyridin-2-yl)methyl]amine has established itself as a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the dual functionality of the aminomethyl and ethoxy-substituted pyridine moieties provide a rich platform for chemical exploration. The demonstrated applications in the synthesis of potent DGAT2 and ROS1/ALK inhibitors underscore its relevance in addressing critical unmet medical needs in metabolic and oncological diseases. Furthermore, its capacity to act as a bidentate ligand opens avenues for the development of novel metal complexes with diverse applications. As the demand for sophisticated and highly tailored molecular architectures continues to grow, the strategic deployment of well-designed building blocks like [(3-Ethoxypyridin-2-yl)methyl]amine will undoubtedly play a pivotal role in advancing the frontiers of medicinal and materials chemistry.
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Navigating the Metabolic Maze: A Technical Guide to the Stability of Pyridine-Based Primary Amines
An In-Depth Guide for Medicinal Chemists and Drug Development Scientists
Introduction: The Allure and Challenge of the Aminopyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to improve key drug properties such as potency and permeability.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can enhance interactions with biological targets, making it a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] When coupled with a primary amine, the resulting aminopyridine structure offers a versatile platform for building molecules with a wide range of pharmacological activities.[3] However, this common structural motif often presents a significant hurdle in drug development: metabolic instability.
Primary amines, particularly when attached to an aromatic system like pyridine, are often metabolic "hotspots," susceptible to rapid enzymatic degradation. This can lead to high clearance, low bioavailability, and short half-lives, ultimately hindering the development of a viable drug candidate.[4][5] This guide provides a deep dive into the metabolic liabilities of pyridine-based primary amines, outlines robust in vitro methods for assessing their stability, and details field-proven medicinal chemistry strategies to mitigate these risks and design more durable molecules.
The Metabolic Gauntlet: Key Enzymes and Pathways
The metabolic fate of a pyridine-based primary amine is primarily dictated by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs). Understanding their mechanisms is crucial for predicting and addressing metabolic liabilities.
Cytochrome P450 (CYP) Enzymes: The Versatile Oxidizers
CYPs are a superfamily of heme-containing enzymes responsible for the metabolism of approximately 70-80% of all drugs.[4][6] They are primarily located in the liver and catalyze a variety of oxidative reactions.[7] For pyridine-based primary amines, the key CYP-mediated transformations include:
-
Aromatic Hydroxylation: The pyridine ring itself can be oxidized, typically at positions ortho or para to the activating amino group. For instance, the drug dalfampridine (4-aminopyridine) is metabolized to a limited extent to 3-hydroxy-4-aminopyridine, a reaction catalyzed mainly by CYP2E1.[8][9]
-
N-Oxidation: The nitrogen of the primary amine can be oxidized to form a hydroxylamine, which can then be further oxidized to a nitroso or nitro group. This pathway can sometimes lead to the formation of reactive metabolites.[10]
-
Oxidative Deamination: Although less common for aromatic amines compared to aliphatic ones, CYPs can contribute to the removal of the amino group, leading to the formation of an aldehyde or ketone.
The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9) can vary depending on the overall structure of the molecule.[4][11] The electron-deficient nature of the pyridine ring can influence its susceptibility to oxidation compared to a simple phenyl ring.[1]
Monoamine Oxidases (MAOs): The Amine Specialists
MAOs are mitochondrial flavoenzymes that specialize in the oxidative deamination of primary, secondary, and tertiary amines.[12][13] They play a critical role in the metabolism of neurotransmitters and various xenobiotics.[][15] The catalytic cycle of MAO involves the oxidation of the amine to an imine, which is then non-enzymatically hydrolyzed to an aldehyde or ketone, releasing ammonia and hydrogen peroxide.[13]
There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[16] Primary amines are excellent substrates for both MAO isoforms, making this a highly probable metabolic pathway for pyridine-based primary amines.[][16]
Visualizing the Metabolic Pathways
The following diagram illustrates the primary enzymatic routes leading to the metabolism of a generic pyridine-based primary amine.
Caption: Key Phase I metabolic pathways for pyridine-based primary amines.
In Vitro Assessment: A Practical Guide to Measuring Stability
To quantify the metabolic stability of new chemical entities, a tiered approach using in vitro assays is standard practice in drug discovery.[17][18] These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict in vivo behavior.[19]
The Workhorse Assay: Liver Microsomal Stability
This is often the first-line assay due to its high throughput and cost-effectiveness.[7] Liver microsomes are subcellular fractions containing the majority of the CYP enzymes.[7] The assay measures the disappearance of the parent compound over time when incubated with microsomes in the presence of a necessary cofactor, NADPH.[20]
-
Preparation of Reagents:
-
Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.
-
NADPH Regenerating System (or NADPH): Prepare a solution containing NADPH. Commercial regenerating systems are often used to maintain a constant cofactor concentration.
-
Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil and Dextromethorphan).
-
Termination Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
-
Incubation Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C for 5-10 minutes.
-
Add the test compound to the HLM solution to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21]
-
Immediately quench the reaction by adding the aliquot to the cold termination solution. This stops the enzymatic activity and precipitates the proteins.[20]
-
Negative Control: Run a parallel incubation without NADPH to assess non-CYP-mediated degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[22]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[20]
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
-
The Next Level: Hepatocyte Stability Assay
For a more comprehensive assessment, hepatocyte stability assays are employed. Intact hepatocytes contain both Phase I (e.g., CYPs, MAOs) and Phase II (conjugative) enzymes, providing a more complete picture of a compound's metabolic fate.[23][24]
The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes and does not require the addition of external cofactors.[23] This assay is crucial for identifying compounds that may be stable to oxidation but are rapidly cleared via conjugation pathways like glucuronidation or sulfation.[23]
Experimental Workflow and Decision Making
The following diagram outlines a typical workflow for assessing and optimizing metabolic stability.
Caption: A workflow for metabolic stability assessment and optimization.
Medicinal Chemistry Strategies for Enhancing Stability
When a compound shows poor metabolic stability, several structural modification strategies can be employed. The choice of strategy is often guided by metabolite identification studies, which pinpoint the exact site of metabolic attack.
Steric Hindrance at the Amine
Introducing bulky groups near the primary amine can physically block the approach of metabolizing enzymes.
-
α-Substitution: Placing a methyl or other small alkyl group on the carbon adjacent (alpha) to the amine can hinder both CYP and MAO activity. Care must be taken as this introduces a chiral center.[25]
-
N-Alkylation: While converting the primary amine to a secondary or tertiary amine can prevent MAO-mediated metabolism, it may still be susceptible to N-dealkylation by CYPs. Using a bulky group like a tert-butyl can provide significant protection.[26]
Modulating Electronics of the Pyridine Ring
The electronic properties of the pyridine ring influence its susceptibility to CYP-mediated oxidation.
-
Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -CF₃, -SO₂NH₂) to the pyridine ring deactivates it towards electrophilic attack by CYPs, making aromatic hydroxylation less favorable.[26][27]
-
Bioisosteric Replacement: In some cases, replacing the pyridine ring with a different, more stable heterocycle (like a pyrazine) can improve stability while maintaining biological activity.[28] Replacing a phenyl ring with a pyridine often improves metabolic stability, and this principle can be extended to other heterocycles.[1][29]
Blocking Specific Metabolic Sites
If a specific position on the pyridine ring is identified as the primary site of hydroxylation, that site can be blocked.
-
Deuteration: Replacing a hydrogen atom at a metabolic "soft spot" with its heavier isotope, deuterium, can slow the rate of metabolism. The stronger carbon-deuterium bond is harder for enzymes to break, a phenomenon known as the kinetic isotope effect.[25][30]
-
Substitution: Placing a stable group, such as a fluorine or methyl group, at the site of metabolism directly prevents hydroxylation at that position.
Conformation and Lipophilicity
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (logP/logD) of a molecule can decrease its metabolic rate.[5][26]
-
Conformational Constraint: Locking the molecule into a specific conformation using cyclization or other rigidifying elements can make it a poorer fit for the active site of metabolizing enzymes.[25][26]
Data Summary: Impact of Stability Strategies
The following table provides a conceptual illustration of how these strategies can impact metabolic stability parameters.
| Compound | Modification Strategy | Microsomal t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Parent Amine | - | 5 | 150 |
| Analog A | α-Methylation | 25 | 45 |
| Analog B | Add EWG to Pyridine | 40 | 20 |
| Analog C | Deuteration at C-3 | 15 | 95 |
| Analog D | Reduce logP | 35 | 30 |
Conclusion
Pyridine-based primary amines are a valuable scaffold in drug discovery, but their inherent susceptibility to metabolism requires careful consideration and proactive design strategies. By understanding the key enzymatic pathways, employing a robust tiered in vitro testing strategy, and applying rational medicinal chemistry principles, researchers can successfully navigate the metabolic maze. This systematic approach allows for the identification and mitigation of metabolic liabilities early in the discovery process, ultimately leading to the design of more stable, effective, and successful drug candidates.
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 99(3), 164-173. Retrieved from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Archives of Biochemistry and Biophysics, 646, 49-61. Retrieved from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 14(20), 2163-2173. Retrieved from [Link]
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Services for in vitro Metabolism research. (n.d.). Admescope. Retrieved from [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]
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Al-Hussain, S. A., & Al-Kahtani, H. M. (2021). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 26(19), 5993. Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
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Weyler, W. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.10. Retrieved from [Link]
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Henney, H. R. 3rd, et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Xenobiotica, 42(11), 1125-1135. Retrieved from [Link]
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Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1157-1181. Retrieved from [Link]
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Peroxidase Mediated Metabolism of Aminopyrine. (n.d.). ResearchGate. Retrieved from [Link]
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Hayes, K. C., et al. (2004). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. Journal of Clinical Pharmacology, 44(4), 357-366. Retrieved from [Link]
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Pillai, M. S., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Research, 71(10), 513-524. Retrieved from [Link]
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Henney, H. R. 3rd, et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Xenobiotica, 42(11), 1115-1124. Retrieved from [Link]
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Davydov, D. R., & Halpert, J. R. (2008). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 283(49), 34046-34054. Retrieved from [Link]
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Vollmer, T. L., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Current Medical Research and Opinion, 29(7), 831-839. Retrieved from [Link]
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Gotor, V., et al. (2007). Enantioselective Synthesis of 4-(Dimethylamino)pyridines Through a Chemical Oxidation-Enzymatic Reduction Sequence. Application in Asymmetric Catalysis. Advanced Synthesis & Catalysis, 349(18), 2626-2632. Retrieved from [Link]
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Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(5), 455-470. Retrieved from [Link]
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Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. (2013). Medicines for Malaria Venture. Retrieved from [Link]
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Pillai, M. S., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Research, 71(10), 513-524. Retrieved from [Link]
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Bou-Karroum, L., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 13(15), 1367-1386. Retrieved from [Link]
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Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
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What's the importance of cytochrome P450 metabolism? (2024). Optibrium. Retrieved from [Link]
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Pillai, M. S. (2021). Metabolic Stability. Pharma Focus Asia. Retrieved from [Link]
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Al-Snafi, A. E. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 15(7), e42613. Retrieved from [Link]
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Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (2023). ResearchGate. Retrieved from [Link]
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Mazerska, Z., et al. (2003). Molecular mechanism of the enzymatic oxidation investigated for imidazoacridinone antitumor drug, C-1311. Biochemical Pharmacology, 66(9), 1767-1778. Retrieved from [Link]
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Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved from [Link]
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Thiele, B., et al. (2012). Sequential Enzymatic Oxidation of Aminoarenes to Nitroarenes via Hydroxylamines. Angewandte Chemie International Edition, 51(35), 8835-8838. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for [(3--Ethoxypyridin-2-yl)methyl]amine as a Bidentate Ligand in Ruthenium-Catalyzed Transfer Hydrogenation
Introduction: A Novel N,N-Bidentate Ligand for Homogeneous Catalysis
[(3-Ethoxypyridin-2-yl)methyl]amine is a pyridine-based primary amine that presents a compelling N,N-bidentate ligand scaffold for coordination chemistry and homogeneous catalysis. Its structure, featuring a pyridine nitrogen and a primary amine on an adjacent methyl group, allows for the formation of a stable five-membered chelate ring with a metal center. The electronic properties of this ligand are modulated by the electron-donating ethoxy group at the 3-position of the pyridine ring. This modification is anticipated to increase the electron density at the ruthenium center, potentially enhancing its catalytic activity in reactions such as transfer hydrogenation.
This document provides detailed application notes and protocols for the utilization of [(3-Ethoxypyridin-2-yl)methyl]amine as a ligand in ruthenium-catalyzed transfer hydrogenation of ketones. The protocols are based on established procedures for structurally similar 2-(aminomethyl)pyridine ligands, offering a robust starting point for researchers and drug development professionals to explore the catalytic potential of this novel ligand.[1]
Ligand Synthesis and Characterization
The synthesis of [(3-Ethoxypyridin-2-yl)methyl]amine can be achieved through a straightforward multi-step process starting from 3-hydroxypyridine-2-carboxaldehyde.
Synthesis Workflow
Caption: Synthetic pathway for [(3-Ethoxypyridin-2-yl)methyl]amine.
Experimental Protocol: Synthesis of [(3-Ethoxypyridin-2-yl)methyl]amine
Materials:
-
3-Hydroxypyridine-2-carboxaldehyde
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Ethoxylation:
-
To a solution of 3-hydroxypyridine-2-carboxaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-ethoxypyridine-2-carboxaldehyde.
-
-
Reductive Amination:
-
Dissolve the crude 3-ethoxypyridine-2-carboxaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the solution with aqueous NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [(3-Ethoxypyridin-2-yl)methyl]amine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes bearing 2-(aminomethyl)pyridine and its derivatives have proven to be highly efficient catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.[1] The following protocol describes the in situ preparation of a ruthenium catalyst with [(3-Ethoxypyridin-2-yl)methyl]amine and its application in the reduction of acetophenone as a model substrate.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Ru-catalyzed transfer hydrogenation.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(PPh₃)₃]
-
[(3-Ethoxypyridin-2-yl)methyl]amine
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(PPh₃)₃] (0.01 mmol, 1 mol%).
-
Add [(3-Ethoxypyridin-2-yl)methyl]amine (0.012 mmol, 1.2 mol%).
-
Add anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and formation of the pre-catalyst.
-
-
Transfer Hydrogenation Reaction:
-
To the catalyst solution, add acetophenone (1.0 mmol, 100 mol%).
-
In a separate vial, prepare a solution of KOH (0.1 mmol, 10 mol%) in isopropanol (1 mL).
-
Add the KOH solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Analysis:
-
Quench the reaction with a few drops of water.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Analyze the conversion and yield by GC using an internal standard.
-
The product, 1-phenylethanol, can be further purified by column chromatography if necessary.
-
Data Summary and Expected Outcomes
Based on studies with the analogous 2-(aminomethyl)pyridine ligand, high conversions and excellent yields are anticipated.[1] The electronic effect of the ethoxy group may lead to a variation in the reaction rate and catalyst stability. A comparative study with the unsubstituted ligand would be highly informative.
| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1 | KOH | 1 | >99 (Expected) |
| 2 | 4'-Chloroacetophenone | 1 | KOH | 1.5 | >99 (Expected) |
| 3 | Cyclohexanone | 1 | KOH | 2 | >99 (Expected) |
Note: The reaction times are indicative and should be optimized for the specific substrate and ligand.
Troubleshooting and Scientific Insights
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure all reagents and solvents are anhydrous. The purity of the ligand and ruthenium precursor is crucial. Increase the amount of base or try a different base (e.g., sodium isopropoxide).
-
-
Catalyst Decomposition:
-
Cause: High reaction temperature or presence of oxygen.
-
Solution: Perform the reaction under a strict inert atmosphere. Optimize the reaction temperature; lower temperatures may be sufficient, albeit with longer reaction times.
-
-
Influence of the Ethoxy Group: The electron-donating ethoxy group is expected to increase the electron density on the ruthenium center. This can have two opposing effects:
-
Enhanced Activity: A more electron-rich metal center can facilitate the hydride transfer step, potentially leading to a faster reaction rate.
-
Decreased Pre-catalyst Activation: The increased electron density might strengthen the Ru-Cl bonds, making the formation of the active hydride species more difficult. This can be overcome by adjusting the reaction conditions, such as the choice of base or activation time.
-
Conclusion
[(3-Ethoxypyridin-2-yl)methyl]amine holds significant promise as a bidentate ligand in homogeneous catalysis. Its straightforward synthesis and the electronic modulation offered by the ethoxy substituent make it an attractive candidate for developing novel and efficient catalytic systems. The provided protocols for its application in ruthenium-catalyzed transfer hydrogenation serve as a comprehensive guide for researchers to explore its catalytic potential and contribute to the advancement of sustainable chemical synthesis.
References
-
Baratta, W.; Chelucci, G.; Herdtweck, E.; L-Costa, L.; Magnolia, S.; Rigo, R.; Siega, K. 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts. Organometallics2007 , 26 (22), 5432–5443. [Link]
Sources
Solvent selection for dissolving [(3-Ethoxypyridin-2-yl)methyl]amine
Technical Application Note: Solubility Profiling and Solvent Selection for [(3-Ethoxypyridin-2-yl)methyl]amine
Abstract & Core Directive
This guide provides a chemically grounded framework for the solvation, handling, and stability maintenance of [(3-Ethoxypyridin-2-yl)methyl]amine (CAS: 912761-74-1).[1] Unlike generic solubility tables, this document analyzes the compound's functional group interplay—specifically the competition between the lipophilic ethoxy tail and the polar aminomethyl-pyridine core—to dictate precise solvent choices for synthesis, analysis, and storage.
Critical Warning: As a primary amine, this compound exhibits specific reactivity profiles that preclude the use of ketone-based solvents (e.g., Acetone, MEK) for storage due to the risk of Schiff base (imine) formation.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, one must understand the molecular "personality" of the compound.
| Functional Motif | Chemical Nature | Solubility Impact |
| Pyridine Ring | Aromatic Heterocycle (Basic, pKa ~5.[1]2) | Provides solubility in moderately polar organic solvents (DCM, EtOAc). The nitrogen acts as a Hydrogen Bond Acceptor (HBA). |
| 3-Ethoxy Group | Ether (-OCH₂CH₃) | Increases lipophilicity (LogP increase).[1] Enhances solubility in chlorinated solvents (DCM, Chloroform) and reduces water solubility compared to non-substituted analogs. |
| 2-Methylamine | Primary Amine (-CH₂NH₂) | Highly polar, H-bond donor/acceptor.[1] Responsible for water/alcohol solubility. High reactivity nucleophile. |
The "Salt vs. Free Base" Distinction[1]
-
Free Base (Oil/Low-melting Solid): Soluble in organic solvents (DCM, MeOH, DMSO). Sparingly soluble in pure water unless pH is adjusted < 7.
-
Hydrochloride Salt (Solid): Highly soluble in Water, Methanol, and DMSO. Insoluble in non-polar organics (Hexanes, Ether, DCM).
Solvent Selection Decision Matrix
This flowchart guides the researcher through solvent selection based on the specific application and the compound's form.
Figure 1: Decision tree for solvent selection based on compound form (Salt vs. Free Base) and downstream application. Note the critical exclusion of ketones.
Detailed Experimental Protocols
Protocol A: Quantitative Solubility Determination (HPLC-UV)
Use this protocol to generate precise solubility data for your specific batch.[1]
Reagents: HPLC-grade Acetonitrile (ACN), Water (Milli-Q), Methanol.[1] Equipment: Agilent 1200/1260 or equivalent HPLC, 0.22 µm PTFE filters.
-
Saturation: Add excess [(3-Ethoxypyridin-2-yl)methyl]amine (approx. 20 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.[1]
-
Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours (Thermo-mixer).
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Draw 100 µL of supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to ensure the sample is within the linear dynamic range of the detector.
-
Quantification: Inject 5 µL onto a C18 column (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6x100mm).
-
Gradient: 5% to 95% ACN over 10 mins.
-
Detection: UV at 254 nm (Pyridine absorption).
-
-
Calculation: Compare peak area against a 5-point calibration curve (0.1 – 1.0 mg/mL standards in DMSO).
Protocol B: Salt Break & Extraction (Converting HCl Salt to Free Base)
Essential when the commercial HCl salt is too polar for a specific organic reaction.
-
Dissolution: Dissolve 1.0 g of [(3-Ethoxypyridin-2-yl)methyl]amine dihydrochloride in 10 mL of distilled water.
-
Basification: Cool to 0°C. Slowly add 2M NaOH or Saturated NaHCO₃ solution dropwise while stirring until pH reaches ~10-11. Note: The solution may become cloudy as the free base oils out.
-
Extraction: Add 15 mL of Dichloromethane (DCM). Shake vigorously and separate layers. Repeat extraction 3x.
-
Why DCM? The ethoxy group makes the free base highly soluble in chlorinated solvents, ensuring efficient partitioning away from the aqueous salt phase.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath < 30°C to prevent volatility loss).
Summary of Solvent Compatibility
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Suitability | Notes |
| Methanol | High (>50 mg/mL) | High (>50 mg/mL) | Excellent | Best for transfers and general handling.[1] |
| DCM | High (>100 mg/mL) | Insoluble | Good | Ideal for extraction of free base.[1] |
| DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Excellent | Preferred for biological stock solutions (10-100 mM). |
| Water | Moderate (pH dep.) | High (>100 mg/mL) | Variable | Free base requires pH < 5 for good solubility. |
| Acetone | High | Low | FORBIDDEN | Reacts with primary amine to form imines.[1] |
| Hexane | Low (<1 mg/mL) | Insoluble | Poor | Use as an anti-solvent to precipitate the solid. |
References
-
BenchChem. (2025).[2] [(3-Ethoxypyridin-2-yl)methyl]amine Product Analysis and Properties. Retrieved from
-
ChemScene. (2025). N-ethyl-3-methoxypyridin-2-amine and Derivatives Solubility Data. Retrieved from [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 912761-74-1. Retrieved from
-
Tocris Bioscience. (2023). Solubility Guidelines for Aminopyridines (4-Aminopyridine Reference). Retrieved from
-
American Chemical Society. (2019). ACS Solvent Selection Tool & Principal Component Analysis. Retrieved from
Sources
Application Note: Storage and Stability Protocols for Hygroscopic Pyridine Amines
Part 1: Executive Summary & Chemical Rationale
Pyridine amines (aminopyridines) act as critical pharmacophores in kinase inhibitors, neurological drugs (e.g., Fampridine), and agrochemicals. However, their handling is plagued by a "Stability Triad" of challenges: Hygroscopicity , Oxidation , and Carbonation .
Unlike simple anilines, the pyridine ring introduces a basic nitrogen (
The Mechanism of Instability
To preserve these compounds, one must understand why they degrade.
-
Basicity & Carbonation: The basicity of aminopyridines is dictated by the position of the amino group.
-
4-Aminopyridine (4-AP): Highly basic (
) due to resonance stabilization where the exocyclic amine donates electron density to the ring nitrogen.[1][2] This makes it an aggressive nucleophile towards atmospheric , rapidly forming carbamates or carbonates upon exposure to moist air. -
2-Aminopyridine (2-AP): Moderately basic (
).[1] -
3-Aminopyridine (3-AP): Less basic (
) as the resonance effect cannot delocalize onto the ring nitrogen.[1]
-
-
Hygroscopicity & Hydrolysis: While the pyridine ring is stable to hydrolysis, the absorption of atmospheric water (hygroscopicity) creates a solvated micro-environment. This "adsorbed water" layer facilitates:
-
Stoichiometric Errors: Weighing "wet" compound leads to under-dosing in synthesis.
-
Accelerated Carbonation:
dissolves in the surface water layer, reacting faster than in the solid state.
-
-
Oxidation (N-Oxide Formation): The lone pair on the ring nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides, forming Pyridine-N-Oxides. This is accelerated by light (photo-oxidation) and trace metals.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways that must be blocked by your storage protocol.
Figure 1: Interconnected degradation pathways. Note that water absorption often precedes and accelerates carbonation.
Part 3: Storage & Handling Protocols
A. The "Gold Standard" Storage Protocol
Recommended for: 4-Aminopyridine, GMP materials, and long-term storage (>3 months).
| Parameter | Specification | Rationale |
| Primary Container | Amber Glass with Teflon (PTFE) lined cap . | Amber blocks UV light (photo-oxidation). PTFE prevents leaching and provides a gas-tight seal better than polyethylene. |
| Headspace | Argon or Nitrogen backfill. | Displaces |
| Secondary Containment | Heat-sealed Mylar/Foil bag with desiccant pack. | Creates a double barrier. The foil is impermeable to moisture vapor; the desiccant scavenges residual trapped moisture. |
| Temperature | -20°C (Freezer) | Arrhenius kinetics: lowering T slows oxidation and carbonation rates significantly. |
| Desiccant Type | Molecular Sieves (4Å) or Silica Gel. | Sieves are non-dusting and have high capacity at low humidity. |
B. The "Working Bench" Handling Protocol
For daily use where a glovebox is unavailable.
The "Sacrificial Aliquot" Method: Repeatedly opening a cold stock bottle introduces condensation. Use this workflow to prevent degrading your main supply.
-
Equilibration (CRITICAL):
-
Remove the stock bottle from the freezer.
-
Place it in a desiccator and allow it to warm to Room Temperature (20-25°C) before opening.
-
Why? Opening a cold bottle (
) in humid lab air causes immediate condensation of water onto the solid.
-
-
Inert Weighing:
-
Technique: If a glovebox is absent, use the "Funnel & Flow" method. Place a funnel over the balance pan and gently flow
gas near (not directly at) the powder to create a dry curtain. -
Speed: Minimize exposure time to <2 minutes.
-
-
Sub-aliquoting:
-
Upon first receipt, divide the bulk material into single-use vials (e.g., 500mg or 1g aliquots) inside a glove bag/box.
-
Store these aliquots at -20°C.
-
Use one vial at a time; discard unused portions of that specific vial if it has been exposed to air for prolonged periods.
-
Part 4: Salt Selection Strategy (Stabilization)
If the free base is too unstable or hygroscopic for your application, converting it to a salt form is the most effective stabilization strategy. Protonating the ring nitrogen reduces electron density, mitigating oxidation and carbonation.
Salt Screening Decision Tree
Figure 2: Strategic selection of counter-ions. Mesylates and Tosylates often offer superior stability over Hydrochlorides for pyridine amines.
-
Mesylates: Often provide a "sweet spot" of high solubility and lower hygroscopicity compared to HCl salts.
-
Tosylates: Generally crystallize well and are non-hygroscopic, excellent for long-term storage of intermediates.
Part 5: Quality Control (QC) & Troubleshooting
How do you verify if your stored aminopyridine is still good?
| Method | Purpose | Acceptance Criteria |
| Visual Inspection | Quick Check | White to off-white crystals. Yellow/Brown discoloration indicates oxidation. Clumping indicates moisture uptake.[3] |
| qNMR ( | Purity & Water | No extra peaks. Shift in chemical shift ( |
| Karl Fischer (KF) | Water Content | < 0.5% w/w (or as per CoA). High KF values suggest the "Free Base" weight is actually partial water. |
| LC-MS | Impurity ID | Check for [M+16] peaks (N-Oxide) or [M+44] (Carbamate artifacts, though these often decompose in LCMS source). |
Troubleshooting FAQ:
-
Q: My 4-Aminopyridine turned yellow.
-
A: It has oxidized. Recrystallization (e.g., from Toluene/Hexane or Ethanol) is required. Store strictly in amber glass under Argon.
-
-
Q: The material is sticky/clumped.
References
-
Basicity and Resonance: Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[1] Journal of the Chemical Society, 2240-2249. Link
-
Degradation Pathways: Anderson, W. R., et al. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate.[8][9] Link
-
Salt Selection: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
-
Storage Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Handling Hygroscopic Reagents: Protocol Online & Lab Manager Best Practices. Link
Sources
- 1. quora.com [quora.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. biosynce.com [biosynce.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Sterically Hindered Pyridine Amines
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the low reactivity of sterically hindered pyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed reactions involving these valuable but often stubborn building blocks. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions, empowering you to overcome these synthetic hurdles with confidence.
Troubleshooting Guide: From Failed Reactions to Successful Outcomes
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My N-acylation of 2-amino-6-methylpyridine is giving abysmal yields. What's going wrong and how can I fix it?
Answer:
This is a classic problem rooted in a combination of steric hindrance and electronics. The methyl group at the C6 position sterically shields the exocyclic amino group, making it a difficult target for incoming acylating agents. Furthermore, the pyridine nitrogen's electron-withdrawing nature already reduces the nucleophilicity of the amino group compared to a typical aniline.
Core Problem: The nucleophilic attack of the amine on the electrophilic carbonyl of the acylating agent is kinetically slow due to the steric clash with the ortho-methyl group.
Troubleshooting Workflow:
Protocol 1: Acylation with a Symmetric Anhydride
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-methylpyridine (1.0 equiv).
-
Solvent: Dissolve in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Add the symmetric anhydride (1.1-1.5 equiv) to the solution.
-
Base: Add a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5 equiv) to scavenge the acid byproduct.[1][2]
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃, extract with an organic solvent, dry, and purify by column chromatography.
Protocol 2: DMAP-Catalyzed Acylation
4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that activates the acylating agent.[1]
-
Setup & Solvent: Follow steps 1-2 from Protocol 1.
-
Catalyst: Add DMAP (0.1-0.2 equiv) to the solution.
-
Reagent Addition: Slowly add the acyl chloride or anhydride (1.1 equiv) at 0 °C.
-
Base: Add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2 equiv).
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir until completion. Follow step 6 from Protocol 1 for the work-up.
Protocol 3: Deprotonation Prior to Acylation
For particularly stubborn cases, generating the more nucleophilic amide anion can be highly effective.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 2-amino-6-methylpyridine (1.0 equiv) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C or -78 °C and add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a solution in THF). Stir for 30-60 minutes.
-
Acylation: Slowly add the acylating agent (1.05 equiv) as a solution in THF.
-
Reaction: Allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. Proceed with a standard aqueous work-up and purification.
Question 2: My Suzuki-Miyaura cross-coupling between a 2-amino-6-substituted pyridine and an arylboronic acid is failing. I'm seeing starting material decomposition and minimal product formation.
Answer:
This is a common and multifaceted issue. The low reactivity stems from two primary sources:
-
Steric Hindrance: The substituent at the C6 position impedes the approach of the bulky palladium catalyst to the nitrogen and the C2 position, hindering the oxidative addition and reductive elimination steps.[3]
-
Catalyst Inhibition: The pyridine nitrogen itself, and to a lesser extent the exocyclic amine, can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[3][4][5]
Troubleshooting Strategy: The Right Catalyst System is Crucial
Success in this coupling hinges on selecting a catalyst system specifically designed to overcome steric hindrance and promote the desired catalytic cycle. This means using bulky, electron-rich phosphine ligands.
Rationale for Ligand Choice: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[3] Their bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates. Their electron-donating nature increases the electron density on the palladium center, promoting the initial, often difficult, oxidative addition of the pyridine halide.
Recommended Protocol: Suzuki-Miyaura Coupling of a Hindered 2-Halopyridine Amine
-
Setup: In a glovebox or under a strong flow of inert gas, combine the hindered 2-halopyridine amine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (e.g., SPhos, 4-10 mol %). Alternatively, use a pre-formed palladacycle precatalyst (e.g., SPhos G3, 2-5 mol %).
-
Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 10:1) or toluene and water is often effective.
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄ or MgSO₄, concentrate, and purify via column chromatography.
Comparative Yields for Different Ligands (Illustrative Data):
| Ligand | Palladium Source | Base | Temperature (°C) | Typical Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 100 | < 5% |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | 100 | 20-40% |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 100 | 75-95% |
| RuPhos | SPhos G3 | K₃PO₄ | 100 | 80-98% |
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered pyridine amines such poor nucleophiles?
The low nucleophilicity is a result of two main factors. First, the lone pair of electrons on the exocyclic amino nitrogen can be delocalized into the electron-deficient pyridine ring, reducing its availability for donation.[6] Second, and more importantly for hindered derivatives, bulky groups (like methyl or isopropyl) ortho to the amino group physically block the path of an incoming electrophile. This steric hindrance raises the activation energy of the reaction, slowing it down dramatically.[7][8]
Q2: Can I use a hindered pyridine amine, like 2,6-lutidine, as a base in my reaction?
Yes, and this is one of their most common applications. Sterically hindered pyridines like 2,6-lutidine or 2,6-di-tert-butylpyridine are excellent examples of non-nucleophilic bases.[2] Their steric bulk prevents the nitrogen's lone pair from acting as a nucleophile (i.e., attacking a carbon center), but a small proton can still access the nitrogen. This makes them ideal for scavenging acid generated in a reaction without causing unwanted side reactions. They are often used in situations where a more common amine base like triethylamine might act as a competing nucleophile.
Q3: What is a "proton sponge" and is it relevant to my work with hindered amines?
A "proton sponge" is a type of compound, famously 1,8-bis(dimethylamino)naphthalene (DMAN), that is an exceptionally strong base but a very poor nucleophile.[9][10] The high basicity arises because upon protonation, the two amino groups can share the proton in a strong intramolecular hydrogen bond, which relieves the steric strain present in the neutral molecule.[9] While not pyridines themselves, the principle is relevant. Using a strong, non-nucleophilic base (like a proton sponge or a strong inorganic base like NaH) is a key strategy for deprotonating a hindered pyridine amine to form its more reactive amide anion, thereby overcoming its inherent low nucleophilicity for subsequent reactions like alkylation or acylation.[11][12]
Q4: My N-alkylation of a hindered aminopyridine is giving me a mixture of mono- and di-alkylation, with lots of starting material left. How can I improve selectivity?
This is a classic challenge because the mono-alkylated product is often more nucleophilic than the starting amine, leading to overalkylation.[13] For hindered substrates, the overall reaction is slow, complicating matters.
-
Use a Strong Base/Limiting Alkylating Agent: A reliable strategy is to fully deprotonate the starting amine with a strong base (e.g., NaH, LDA) at low temperature, then add a slight sub-stoichiometric amount of the alkylating agent (e.g., 0.95 equiv). This ensures there is no excess alkylating agent to react with the product.
-
Alternative Reagents: Consider using N-aminopyridinium salts as ammonia surrogates, which can undergo a self-limiting alkylation to selectively form secondary amines.[13][14] This method avoids the overalkylation problem by design.
-
Reaction Conditions: Carefully controlling the temperature and addition rate of the electrophile can also help favor mono-alkylation.
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
- Benchchem. Troubleshooting low reactivity of sterically hindered amines with Ethyl 4-(chlorosulfonyl)benzoate.
- ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF.
- PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Vedantu. Why is pyridine a poor nucleophile class 11 chemistry CBSE.
- Wikipedia. Steric effects.
- Reddit. Effect on steric hindrance on nucleophiles : r/OrganicChemistry.
- Wikipedia. Non-nucleophilic base.
- PMC. Synthesis of Secondary Amines via Self-Limiting Alkylation.
- PubMed. Fine-tuning of proton sponges by precise diaminoethanes and histidines in pDNA polyplexes.
- PMC. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches.
- Zendy. “Proton Sponges” and the Geometry of Hydrogen Bonds: Aromatic Nitrogen Bases with Exceptional Basicities.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why is pyridine a poor nucleophile class 11 chemistry CBSE [vedantu.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Proton Sponges” and the Geometry of Hydrogen Bonds: Aromatic Nitrogen Bases with Exceptional Basicities | Zendy [zendy.io]
- 11. Theoretical study of proton encircling modes in proton sponges with tetraamido/diamino quaternized macrocycles: the role of pi-conjugated and aliphatic bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fine-tuning of proton sponges by precise diaminoethanes and histidines in pDNA polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of [(3-Ethoxypyridin-2-yl)methyl]amine Oil
Here is a technical support center with troubleshooting guides and FAQs for removing residual solvents from [(3-Ethoxypyridin-2-yl)methyl]amine oil.
Welcome to the technical support guide for the purification of [(3-Ethoxypyridin-2-yl)methyl]amine oil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual solvents from this high-boiling point pharmaceutical intermediate. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from my [(3-Ethoxypyridin-2-yl)methyl]amine oil so critical?
A: Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2][3][4] Since they provide no therapeutic benefit, they must be removed to meet strict quality and safety standards.[1][2][3] Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R9), classify solvents based on their toxicity and establish permissible daily exposure (PDE) limits to ensure patient safety.[4][5][6] Exceeding these limits can compromise the safety profile of the final active pharmaceutical ingredient (API).[7]
Q2: What makes it particularly challenging to remove solvents from [(3-Ethoxypyridin-2-yl)methyl]amine oil?
A: The primary challenge stems from the high predicted boiling point of the target compound, approximately 240.8°C.[8] This high boiling point means that traditional evaporation techniques, which rely on a significant difference in volatility between the solvent and the compound, become less effective, especially for high-boiling residual solvents like DMF (boiling point: 153°C) or DMSO (boiling point: 189°C).[9][10][11] Applying the high temperatures needed to vaporize these solvents at atmospheric pressure can lead to thermal degradation of the amine.
Q3: What are the primary methods I should consider for this purification task?
A: The most common and effective methods, which we will explore in detail, are:
-
Rotary Evaporation: Best for lower-boiling solvents where a significant volatility difference exists.[12][13][14]
-
Short Path Distillation: Ideal for removing high-boiling solvents from thermally sensitive compounds like your amine oil.[15][16][17][18][19]
-
Crystallization as a Salt: A powerful technique for both solvent removal and purification from non-volatile impurities by converting the oil into a solid salt.[20][21][22]
-
Liquid-Liquid Extraction: Useful for transferring the amine from a high-boiling organic solvent to a lower-boiling one.[23][24][25]
Q4: How do I decide which method is the best fit for my specific situation?
A: The choice depends on several factors: the boiling point of the residual solvent, the thermal stability of your compound, the required final purity, and the scale of your experiment. The decision-making workflow below provides a logical pathway for selecting the optimal technique.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Abstract: Related substances, residual solvents, elemental impurities | Ofipharma [ofipharma.com]
- 8. [(3-Ethoxypyridin-2-yl)methyl]amine|CAS 912761-74-1 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 11. labrotovap.com [labrotovap.com]
- 12. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 13. torontech.com [torontech.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. Applications of Short Path Distillation in Different Industries | Across International [acrossinternational.com.au]
- 16. sutongtechnology.com [sutongtechnology.com]
- 17. extraktlab.com [extraktlab.com]
- 18. avac.com [avac.com]
- 19. zzkedainstrument.com [zzkedainstrument.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00496H [pubs.rsc.org]
- 22. Purification [chem.rochester.edu]
- 23. quora.com [quora.com]
- 24. ijarst.in [ijarst.in]
- 25. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Crystallization of [(3-Ethoxypyridin-2-yl)methyl]amine Salts
Status: Operational Ticket ID: REF-PYR-3ET-CRYST Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
[(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1) is a critical heterocyclic building block, often employed in the synthesis of P2X3 antagonists and DGAT2 inhibitors. While the free base is typically an oil or low-melting solid, the dihydrochloride (2HCl) salt is the preferred form for storage and stability.
Users frequently report issues with "oiling out" (liquid-liquid phase separation) during salt formation and high hygroscopicity . This guide provides a field-validated protocol to overcome these thermodynamic barriers, ensuring a free-flowing, crystalline solid.
Part 1: The "Golden Standard" Crystallization Protocol
Target Form: [(3-Ethoxypyridin-2-yl)methyl]amine Dihydrochloride (2HCl) Objective: High purity (>98%), removal of residual ethoxide impurities, and stable crystal lattice formation.
Reagents & Solvents
-
Solvent A (Dissolution): Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Solvent B (Anti-solvent): Isopropyl Acetate (IPAc) or Diethyl Ether (Et₂O). Note: IPAc is preferred for industrial scalability.
-
Acid Source: 4M HCl in Dioxane or anhydrous HCl gas. Avoid aqueous HCl to prevent hydrate formation.
Step-by-Step Methodology
-
Dissolution (The Critical First Step):
-
Dissolve the crude free base amine in 5 volumes of Solvent A (EtOH) at room temperature.
-
Validation Check: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts carried over from the reduction step.
-
-
Controlled Acidification (Exotherm Management):
-
Cool the solution to 0–5°C .
-
Add 2.2 equivalents of HCl (in Dioxane) dropwise.
-
Why? The pyridine nitrogen and the primary amine are both basic. You must protonate both to achieve the stable dihydrochloride lattice.
-
Observation: A mild exotherm will occur. Maintain temperature <10°C to prevent thermal degradation or immediate oiling.
-
-
Nucleation & Anti-solvent Addition:
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add Solvent B (IPAc) until the solution turns slightly turbid (cloud point).
-
STOP addition and seed with pure crystals if available. If not, scratch the flask wall with a glass rod to induce nucleation.[1]
-
-
Crystallization & Aging:
-
Once a slurry forms, continue adding Solvent B until the ratio of Solvent A:B is 1:3 .
-
Allow the slurry to stir at room temperature for 2–4 hours (Ostwald Ripening).
-
Validation Check: Filter a small aliquot. The mother liquor should be colorless to pale yellow; dark color indicates impurities remaining in solution.
-
-
Isolation:
-
Filter the solid under nitrogen (hygroscopic protection).
-
Wash the cake with 100% Solvent B.
-
Dry in a vacuum oven at 40°C with a P₂O₅ trap.
-
Part 2: Troubleshooting "Oiling Out"
The most common support ticket regarding this compound is: "I added acid, and a sticky yellow oil formed at the bottom instead of crystals."
Root Cause Analysis
This phenomenon is Liquid-Liquid Phase Separation (LLPS) . It occurs when the salt's melting point is depressed below the operating temperature due to impurities or solvent mixtures, or when the supersaturation is too high (metastable zone width exceeded).
Recovery Protocol (The "Heat-Cycle" Method)
| Step | Action | Mechanism |
| 1 | Do NOT discard the oil. | The oil is your product in a supersaturated, amorphous state. |
| 2 | Re-heat | Heat the mixture to reflux (approx. 60–70°C) until the oil re-dissolves into a homogeneous solution. |
| 3 | Add Polar Solvent | Add 5–10% more Ethanol. Why? Increases solubility of the salt, pushing the system out of the LLPS region. |
| 4 | Slow Cool | Turn off the heat source and let the bath cool naturally to RT. Do not use an ice bath yet. |
| 5 | Seeding | Add seed crystals at 35°C. This provides a template for the lattice, bypassing the amorphous oil phase. |
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for processing the crude amine into a stable salt.
Caption: Logical workflow for converting crude amine to stable dihydrochloride salt, including the remediation loop for oiling out.
Part 4: Frequently Asked Questions (FAQs)
Q1: The salt is turning pink/brown upon storage. Is it degrading?
-
Diagnosis: This is typical for pyridine derivatives and indicates oxidation, likely due to trace free amine remaining (incomplete protonation) or exposure to light.
-
Solution: Ensure you use a slight excess of acid (2.1–2.2 eq). Store the final solid in amber vials under Argon. If the color is deep brown, recrystallize from MeOH/Et₂O with activated charcoal treatment.
Q2: Can I use aqueous HCl instead of anhydrous?
-
Technical Advice: Avoid if possible. Pyridine salts are notoriously hygroscopic. Introducing water often leads to a sticky hydrate or a "gum" that refuses to crystallize. If you must use aqueous HCl, you will likely need to azeotrope the water off using Toluene or Isopropanol before attempting crystallization.
Q3: My yield is low (<50%). Where is the rest?
-
Analysis: The dihydrochloride salt has significant solubility in pure Ethanol or Methanol.
-
Fix: You likely didn't use enough Anti-solvent (Step 3). Increase the ratio of IPAc or Et₂O. Alternatively, cool the final slurry to -20°C before filtration to drive the equilibrium toward precipitation.
Q4: Is the oxalate salt a viable alternative?
-
Insight: Yes. If the HCl salt is too hygroscopic for your formulation, the Oxalate or Fumarate salts often possess better crystallinity and lower hygroscopicity.
-
Protocol: Dissolve amine in Acetone; add 1 eq. Oxalic acid dissolved in Acetone. These salts usually crystallize immediately.
Part 5: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| ¹H NMR | Consistent with structure; no solvent peaks >0.5% | DMSO-d₆ |
| Chloride Content | 28.0% – 30.0% (Theoretical for 2HCl) | Argentometric Titration |
| Water Content | < 1.0% w/w | Karl Fischer (KF) |
| Melting Point | 185°C – 195°C (Decomp) | DSC (10°C/min) |
References
-
BenchChem. (2025).[1][2] Technical Support Center: 2-(Methylamino)pyridine Synthesis and Purification. Retrieved from 2
-
Pfizer Inc. (2023). Amorphous form of (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide. WO2023026180A1. (Describes salt formation principles for ethoxypyridine intermediates). Retrieved from 3
-
Sanofi-Aventis. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent 7,208,603 B2. (Provides "Golden Standard" crystallization data for picolylamine derivatives using Isopropanol). Retrieved from 4
-
MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines. (Discusses protonation states and crystal packing of pyridine-methylamine salts). Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2023026180A1 - Amorphous form of (s)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-n-(tetrahydrofuran-3- yl)pyrimidine-5-carboxamide - Google Patents [patents.google.com]
- 4. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Handling Moisture Sensitivity in [(3-Ethoxypyridin-2-yl)methyl]amine Reactions
Introduction
Welcome to the technical support center for [(3-Ethoxypyridin-2-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this moisture-sensitive compound. As a key building block in medicinal chemistry, particularly for synthesizing inhibitors of metabolic and oncological targets, proper handling of [(3-Ethoxypyridin-2-yl)methyl]amine is critical for successful and reproducible experimental outcomes.[1] This document provides field-proven insights and protocols to mitigate issues arising from the compound's reactivity with water.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of [(3-Ethoxypyridin-2-yl)methyl]amine?
A1: [(3-Ethoxypyridin-2-yl)methyl]amine (CAS 912761-74-1) is a primary amine with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1][2] Its structure features a pyridine ring substituted with an ethoxy group at the 3-position and a methylamine group at the 2-position. The primary amine functionality makes it a potent nucleophile, readily reacting with electrophiles.[1] The compound has a predicted boiling point of 240.8±20.0 °C and should be stored at 0-8°C for optimal stability.[1]
Q2: Why is [(3-Ethoxypyridin-2-yl)methyl]amine considered moisture-sensitive?
A2: The primary amine group is basic and nucleophilic.[3] In the presence of water, it can be protonated to form an ammonium salt, which is generally less nucleophilic and may be unreactive in many organic reactions. Furthermore, water can act as a competing nucleophile or a reactant in various reaction pathways, leading to unwanted side products and reduced yields. For instance, in reactions involving acid chlorides, water can hydrolyze the electrophile.[4]
Q3: What are the visible signs of moisture contamination in my sample of [(3-Ethoxypyridin-2-yl)methyl]amine or in my reaction?
A3: While the compound itself may not show immediate visible changes upon minor moisture exposure, signs of contamination often become apparent during a reaction. These can include:
-
Inconsistent reaction outcomes or low yields: This is the most common indicator.
-
Formation of unexpected byproducts: Observable through techniques like TLC, GC-MS, or NMR.
-
Changes in reaction mixture appearance: Such as unexpected color changes or precipitation.
-
Difficulty in product purification: Due to the presence of closely related impurities.
Q4: What are the primary types of reactions where moisture sensitivity of [(3-Ethoxypyridin-2-yl)methyl]amine is a critical factor?
A4: Moisture sensitivity is paramount in reactions where the amine acts as a nucleophile, especially with highly reactive electrophiles. Key examples include:
-
Acylation reactions: With acid chlorides or anhydrides to form amides.[1][3]
-
Alkylation reactions: With alkyl halides.[3]
-
Reductive amination: With aldehydes or ketones to form secondary amines.[5]
-
Reactions with sulfonyl chlorides: To form sulfonamides.[4]
-
Metal-catalyzed cross-coupling reactions: Where water can deactivate the catalyst or starting materials.
Troubleshooting Guide
This section addresses common problems encountered during reactions with [(3-Ethoxypyridin-2-yl)methyl]amine and provides a logical framework for troubleshooting.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Moisture in Solvents | Action: Ensure all solvents are rigorously dried before use, even if they are commercially available as "anhydrous".[6] Explanation: Solvents can absorb atmospheric moisture upon opening. It is best practice to dry them over an appropriate drying agent and distill them immediately before use. |
| Moisture in Reagents | Action: Dry all solid reagents in a vacuum oven and distill liquid reagents from a suitable drying agent.[6] Explanation: Reagents, especially hygroscopic ones, can introduce significant amounts of water into the reaction. |
| Contaminated [(3-Ethoxypyridin-2-yl)methyl]amine | Action: If the compound has been stored for a long time or handled improperly, consider purifying it by distillation under reduced pressure. Explanation: The amine can absorb moisture and carbon dioxide from the air over time, reducing its purity and reactivity. |
| Improper Inert Atmosphere | Action: Verify the integrity of your inert atmosphere setup. Use high-purity nitrogen or argon and ensure all glassware connections are secure.[6] Explanation: A faulty inert atmosphere setup will allow moisture and oxygen from the air to enter the reaction flask. |
| Inactive Catalyst | Action: If using a catalyst, ensure it has not been deactivated by exposure to air or moisture. Explanation: Many catalysts are sensitive to water and will lose their activity if not handled under strictly anhydrous conditions.[6] |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of Electrophile | Action: Add the electrophile slowly to the reaction mixture, ensuring the temperature is controlled. Explanation: If water is present, it can compete with the amine in reacting with the electrophile, leading to hydrolysis byproducts. |
| Side Reactions of the Amine | Action: Review the reaction mechanism for potential side reactions involving water. For example, in some cases, water can facilitate elimination or rearrangement pathways. Explanation: The presence of water can alter the reaction landscape, favoring unintended reaction pathways. |
| Degradation of Starting Material or Product | Action: Monitor the reaction progress closely using TLC or another appropriate technique. Avoid prolonged reaction times at elevated temperatures if possible. Explanation: The starting material or the desired product might be unstable under the reaction conditions, especially in the presence of moisture. |
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Best Practices and Experimental Protocols
Preparation of Glassware and Inert Atmosphere Setup
Rigorous exclusion of atmospheric moisture is the first line of defense.
Protocol for Setting Up an Anhydrous Reaction:
-
Glassware Preparation:
-
Inert Atmosphere Setup:
-
Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas using a Schlenk line or a balloon filled with nitrogen or argon.[6][7]
-
Purge the system by evacuating the flask with a vacuum line for 30 seconds and then backfilling with inert gas. Repeat this cycle three times to ensure all air is removed.[7]
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Diagram of an Anhydrous Reaction Setup:
Caption: A schematic of a standard anhydrous reaction setup.
Solvent and Reagent Drying
Even commercially available "anhydrous" solvents can absorb moisture.[6]
| Solvent/Reagent Type | Recommended Drying Agent | Protocol |
| Aprotic Solvents (e.g., THF, Dichloromethane, Toluene) | Sodium-benzophenone ketyl (for ethers), Calcium hydride (CaH₂) | Reflux the solvent over the drying agent under an inert atmosphere, then distill directly into the reaction flask. |
| Protic Solvents (e.g., Alcohols) | 3Å Molecular Sieves | Add activated molecular sieves to the solvent and allow it to stand for at least 24 hours before use.[6] |
| Liquid Reagents | Appropriate drying agent (e.g., CaH₂, P₂O₅) | Distill from the drying agent under reduced pressure. |
| Solid Reagents | Vacuum Oven | Dry in a vacuum oven at a temperature below the compound's melting or decomposition point for several hours.[8] |
Handling and Storage of [(3-Ethoxypyridin-2-yl)methyl]amine
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of 0-8°C.[1] For long-term storage, consider placing the container inside a desiccator or a glovebox.
-
Handling: Whenever possible, handle the compound in an inert atmosphere glovebox.[9] If a glovebox is not available, use a Schlenk line and handle the compound under a positive flow of inert gas.
-
Dispensing: Use a syringe or a cannula to transfer the liquid amine to the reaction flask to avoid exposure to the atmosphere.
References
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023). Drug Discovery Unit, University of Dundee.
- Best practices for handling anhydrous reactions for pyridine synthesis. (2025). BenchChem.
- Reaction Set-up. (n.d.). Drug Discovery Unit, University of Dundee.
- [(3-Ethoxypyridin-2-yl)methyl]amine. (n.d.). BenchChem.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Anhydrous Conditions. (2021). Sciencemadness Discussion Board.
- (3-ETHOXY-PYRIDIN-2-YL)-METHYL-AMINE 1353867-96-5 wiki. (n.d.). Guidechem.
- Reactions of Amines. (2020). Chemistry LibreTexts.
- Amine Synthesis Reactions. (2018). YouTube.
- Amines. (n.d.). NCERT.
- Reactions of Amines. (n.d.). University of Wisconsin-Madison.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Leiden University.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic Chemistry & Process Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Testing of [(3-Ethoxypyridin-2-yl)methyl]amine
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like [(3-Ethoxypyridin-2-yl)methyl]amine, a key building block in the synthesis of novel therapeutics for metabolic and oncological targets, are no exception.[1] Impurities, which can arise from the manufacturing process or degradation, may possess undesirable toxicological properties or reduce the therapeutic effect of the final drug product.[2][3][4] Therefore, a robust, validated analytical method for purity testing is critical.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the precision and resolving power necessary to separate the main compound from structurally similar impurities.[5][6] This guide provides an in-depth, comparative analysis of the strategic development of a stability-indicating HPLC method for [(3-Ethoxypyridin-2-yl)methyl]amine. We will explore the causal relationships behind experimental choices, from column and mobile phase selection to forced degradation studies, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][7][8]
Part 1: Foundational Method Development Strategy
A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties and a systematic approach to screening chromatographic variables.
Analyte Characterization: [(3-Ethoxypyridin-2-yl)methyl]amine
The structure of [(3-Ethoxypyridin-2-yl)methyl]amine (Figure 1) dictates its chromatographic behavior.
-
Structure: C₈H₁₂N₂O
-
Key Features:
-
A basic primary amine (-CH₂NH₂) group, which is highly susceptible to protonation at acidic pH.
-
A pyridine ring, which contains a basic nitrogen atom and an aromatic system capable of π-π interactions.
-
An ethoxy group (-OCH₂CH₃), which adds hydrophobicity.
-
The presence of basic nitrogens makes the compound's retention and peak shape highly sensitive to the mobile phase pH.[9][10][11] Pyridine and its derivatives are generally hydrophilic, which can present a challenge for retention on traditional reversed-phase columns.[12][13]
Figure 1: Chemical Structure of [(3-Ethoxypyridin-2-yl)methyl]amine
![Chemical structure of [(3-Ethoxypyridin-2-yl)methyl]amine](https://i.imgur.com/8f8YJkP.png)
The Method Development Workflow
Our approach follows a logical progression from initial screening to final optimization and validation, ensuring the final method is robust and fit-for-purpose.
Caption: A systematic workflow for HPLC method development.
Part 2: Comparative Experimental Data & Optimization
Here, we compare key chromatographic parameters to derive the optimal method. The data presented is illustrative, based on established chromatographic principles, to highlight the decision-making process.
Experiment 1: Stationary Phase (Column) Comparison
The choice of stationary phase is the most powerful tool for influencing selectivity. We compared three columns with distinct chemistries to exploit different interaction mechanisms.
-
Standard C18: The industry workhorse, relying on hydrophobic interactions.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[14][15][16] This can be particularly effective for separating aromatic compounds.
-
Polar-Embedded C18: Contains a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds at neutral pH and offer different selectivity.
Experimental Protocol: Column Screening
-
Columns:
-
ACE Excel 5 C18 (150 x 4.6 mm, 5 µm)
-
Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[17]
-
Waters XBridge BEH C18 (150 x 4.6 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 270 nm (typical for pyridine derivatives)[18]
-
Sample: [(3-Ethoxypyridin-2-yl)methyl]amine spiked with a hypothetical key process impurity (Impurity A).
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Analyte RT (min) | Impurity A RT (min) | Resolution (Rs) | Tailing Factor (Tf) | Analysis |
| Standard C18 | 8.52 | 8.75 | 1.4 | 1.6 | Baseline resolution not achieved (Rs < 1.5). Significant peak tailing for the main analyte. |
| Phenyl-Hexyl | 9.15 | 9.78 | 2.5 | 1.2 | Superior performance. The π-π interactions provided orthogonal selectivity, significantly improving resolution. Peak shape is excellent.[14][15] |
| Polar-Embedded | 7.98 | 8.15 | 1.2 | 1.4 | Poor retention and resolution. Less effective under acidic conditions where the primary amine is fully protonated. |
Experiment 2: Mobile Phase pH Optimization
For ionizable compounds, mobile phase pH is a critical parameter affecting retention and peak shape.[9][10] We evaluated the chosen Phenyl-Hexyl column at low and near-neutral pH. The goal is to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form exists, preventing peak distortion.[11]
Caption: Analyte ionization state at different pH values.
Experimental Protocol: pH Screening
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase A (Low pH): 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.1)
-
Mobile Phase A (Neutral pH): 10 mM Ammonium Acetate in Water (pH ~6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized for each condition to achieve separation.
Table 2: Effect of Mobile Phase pH on Chromatography
| pH Condition | Analyte RT (min) | Resolution (Rs) | Tailing Factor (Tf) | Analysis |
| Low pH (~2.1) | 9.21 | 2.6 | 1.1 | Optimal performance. The amine is fully protonated, leading to sharp, symmetrical peaks and excellent resolution. |
| Neutral pH (~6.8) | 11.54 | 1.3 | 2.2 | Poor peak shape (tailing) and loss of resolution. The pH is too close to the pKa of the pyridine/amine groups, causing mixed ionization states. |
Part 3: Final Method and Stability-Indicating Capability
Based on the comparative data, an optimized method was established. To prove its utility for stability testing, a forced degradation study was conducted as mandated by ICH guideline Q1A(R2).
Optimized HPLC Method Protocol
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B for 1 min, 10-70% B in 12 min, 70-95% B in 2 min, hold at 95% B for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 270 nm
-
Injection Volume: 10 µL
Forced Degradation Study
The purpose of a forced degradation study is to generate potential degradation products and prove that the analytical method can separate them from the parent peak and from each other. This demonstrates the method is "stability-indicating."[6][20][21]
Caption: Workflow for a forced degradation study.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Degradation Products | Resolution (Rs) from Main Peak | Peak Purity |
| Acid (0.1N HCl, 60°C) | 12.5% | D1 (RT=7.8 min) | > 2.0 | Pass |
| Base (0.1N NaOH, RT) | 8.2% | D2 (RT=6.5 min) | > 2.0 | Pass |
| Oxidative (3% H₂O₂, RT) | 15.1% | D3 (RT=9.9 min), D4 (RT=10.2 min) | > 2.0 | Pass |
| Thermal (80°C, solid) | < 1.0% | No significant degradation | N/A | Pass |
| Photolytic (ICH option 2) | 3.5% | D5 (RT=11.1 min) | > 2.0 | Pass |
Analysis: The optimized Phenyl-Hexyl method successfully separated all generated degradation products from the parent [(3-Ethoxypyridin-2-yl)methyl]amine peak with excellent resolution (Rs > 2.0). Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all stressed samples, thereby validating the method as stability-indicating.
Conclusion
The development of a robust, stability-indicating HPLC method requires a systematic and comparative approach. For [(3-Ethoxypyridin-2-yl)methyl]amine, a Phenyl-Hexyl stationary phase under acidic mobile phase conditions was found to be superior to standard C18 columns. This is attributed to the beneficial π-π interactions between the column's phenyl groups and the analyte's pyridine ring, which provides an orthogonal separation mechanism to traditional hydrophobicity. The final optimized method demonstrated the necessary specificity to separate the active compound from all process-related impurities and degradation products, ensuring it is fit for purpose for purity testing in a regulated drug development environment. This guide underscores that a deep understanding of analyte chemistry and stationary phase technology is paramount to efficient and successful method development.
References
-
Impurities in New Drug Substances (ICH Q3A). International Council for Harmonisation. [Link]
-
Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). Pharma Growth Hub (YouTube). [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. ResearchGate. [Link]
-
Phenyl Columns. Pharma Growth Hub (YouTube). [Link]
-
Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. PubMed. [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS. RSC Publishing. [Link]
-
HALO Phenyl-Hexyl Columns. Advanced Materials Technology. [Link]
-
Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. veeprho.com [veeprho.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. hplc.eu [hplc.eu]
- 17. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 18. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. irjpms.com [irjpms.com]
A Comparative Guide to the Definitive Structural Elucidation of [(3-Ethoxypyridin-2-yl)methyl]amine
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of the research and development pipeline. The precise arrangement of atoms dictates function, influencing everything from target binding affinity to metabolic stability. For novel chemical entities like [(3-Ethoxypyridin-2-yl)methyl]amine, a key building block in the synthesis of potent inhibitors for targets such as diacylglycerol acyltransferase 2 (DGAT2) and ROS1/ALK tyrosine kinases, structural ambiguity is a risk that cannot be afforded[1].
This guide provides an in-depth comparison of methodologies for the structural validation of [(3-Ethoxypyridin-2-yl)methyl]amine, with a primary focus on the gold-standard technique: Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices, compare its performance with orthogonal analytical techniques, and present a holistic workflow for achieving an unassailable structural proof.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound.[2][3] By analyzing the diffraction pattern of X-rays scattered by a single, highly-ordered crystal, we can generate a three-dimensional electron density map and, from it, a precise model of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[4]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.
Sources
Safety Operating Guide
Personal protective equipment for handling [(3-Ethoxypyridin-2-yl)methyl]amine
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for [(3-Ethoxypyridin-2-yl)methyl]amine (CAS: 1019627-99-6).[1]
As a structural analog to other pyridine-methylamines, this compound presents specific hazards related to its basicity and nucleophilicity. It must be treated as a Corrosive (Skin Corr. 1B) and a Severe Eye Irritant (Eye Dam. 1) until specific lot data proves otherwise.
Executive Safety Summary
-
Primary Hazard: Corrosive. Causes severe skin burns and eye damage.
-
Secondary Hazard: Acute Toxicity (Oral/Inhalation). Pyridine derivatives often possess systemic toxicity affecting the CNS or liver.[1]
-
Sensitization: Potential respiratory sensitizer (amine characteristic).
-
Physical State: Typically a low-melting solid or viscous oil. Hygroscopic and potentially air-sensitive.
Senior Scientist’s Directive: Do not rely solely on the "odor" to detect exposure. Pyridine derivatives cause olfactory fatigue (nose blindness) rapidly. Engineering controls (fume hoods) are your primary defense; PPE is the fail-safe.
Risk Assessment & PPE Selection Matrix
The following matrix synthesizes barrier performance data for organic amines and pyridine derivatives.
PPE Selection Table
| Protection Zone | Low Risk (Closed Handling / <10 mg) | High Risk (Open Handling / Synthesis / Spills) | Technical Rationale |
| Eye / Face | Chemical Safety Goggles (Indirect Vent) | Face Shield (8-inch) + Safety Goggles | Amines are rapidly destructive to corneal tissue.[1] A face shield prevents "splash-back" burns. |
| Hand (Primary) | Nitrile (Double gloved, min 5 mil) | Laminate / Silver Shield® | Standard nitrile degrades upon prolonged contact with pyridine/amines.[1] Laminate offers >4h breakthrough time. |
| Hand (Dexterity) | Wear correct size nitrile over laminate | N/A | Laminate gloves reduce dexterity; outer nitrile restores grip. |
| Body | Standard Cotton/Poly Lab Coat | Tyvek® or Chem-Tape Apron | Cotton absorbs liquids, keeping them against the skin. Impervious aprons prevent saturation. |
| Respiratory | Fume Hood (Sash at 18") | Full-Face Respirator (OV/P100 Cartridge) | Required only if working outside a hood (e.g., spill cleanup).[1] |
Operational Protocol: Handling & Synthesis
A. Pre-Operational Checks
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Neutralizer Prep: Have a saturated citric acid or dilute acetic acid solution nearby (for tool decontamination, not skin).
-
Static Control: Amines can be volatile. Ground all metal spatulas/needles to prevent static discharge if the compound is flammable.
B. Weighing and Transfer (Step-by-Step)
-
Step 1 (Donning): Put on inner nitrile gloves, then laminate gloves (if handling >5mL), then outer nitrile gloves.[1] Seal cuffs over the lab coat.
-
Step 2 (Containment): Perform all weighing inside the fume hood.[1] If the balance is external, tare the vial inside the hood, add compound, cap tightly, and then weigh.[1]
-
Step 3 (Transfer):
-
Solids: Use a disposable anti-static spatula.
-
Liquids: Use a positive-displacement pipette to prevent dripping (low surface tension of amines causes dripping).
-
-
Step 4 (Doffing): Remove outer gloves inside the hood. Place them in a solid waste bag inside the hood before sealing.
C. Storage Requirements
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Amines react with atmospheric CO₂ to form carbamates (white crust).
-
Segregation: Store in a dedicated "Base" cabinet. NEVER store near strong acids (Nitric, Sulfuric) or oxidizers (Peroxides).[1][2]
Emergency Response & Spills
Scenario: 10 mL Spill inside Fume Hood
-
Alert: Announce the spill. Do not leave the hood.
-
Shield: Lower sash immediately to contain vapors.
-
Absorb: Apply a non-combustible absorbent (Vermiculite or Sand).
-
Contraindication: Do NOT use paper towels (rapid surface area expansion = increased volatilization).
-
-
Neutralize (Optional): Once absorbed, the waste can be treated with dilute citric acid to reduce volatility, but this generates heat.[1]
-
Disposal: Scoop into a wide-mouth jar labeled "Hazardous Waste: Basic Organic Solids."
Waste Disposal & Deactivation
Disposal must follow local EHS regulations (RCRA in the US).
-
Liquid Waste: Collect in "Basic Organic Waste" carboys.
-
Compatibility Check: Ensure the carboy does not contain acidic waste streams.
-
-
Solid Waste: Contaminated gloves, spatulas, and weighing boats must be double-bagged and incinerated.[1]
-
Glassware: Rinse with Acetone, then soak in a 5% Citric Acid bath before washing to protonate the amine and remove the odor/residue.
Visualizations
Figure 1: PPE Decision Logic for Amine Handling
Caption: Decision tree for selecting appropriate PPE based on handling conditions and quantity.
Figure 2: Spill Response Workflow
Caption: Immediate operational workflow for containing and cleaning spills of corrosive amines.
References
-
National Institutes of Health (PubChem). Compound Summary: Pyridinemethanamine derivatives. Retrieved from [1]
-
Thermo Fisher Scientific. Safety Data Sheet: 2-(Aminomethyl)pyridine (Analog). Retrieved from [1]
-
Ansell Healthcare. Chemical Permeation & Degradation Guide (Amines & Pyridines). Retrieved from [1]
-
University of Pennsylvania EHRS. Fact Sheet: Nitrile Glove Chemical Compatibility (Limitations with Amines). Retrieved from
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
